Alpinumisoflavone-4′-methyl ether

HIF-1 inhibition Tumor hypoxia Oncology

Alpinumisoflavone-4′-methyl ether (4′-O-methylalpinumisoflavone, methylalpinumisoflavone) is a naturally occurring prenylated isoflavone isolated from Lonchocarpus glabrescens, Cudrania tricuspidata, and Millettia thonningii. It is the 4′-O-methylated derivative of the parent isoflavone alpinumisoflavone.

Molecular Formula C21H18O5
Molecular Weight 350.36
CAS No. 27762-87-4
Cat. No. B600201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlpinumisoflavone-4′-methyl ether
CAS27762-87-4
Synonyms4'-Methylalpinumisoflavone;  4'-O-Methylalpinumisoflavone;  5-Hydroxy-7-(4-methoxyphenyl)-2,2-dimethyl-2H,6H-benzo[1,2-b:5,4-b']dipyran-6-one
Molecular FormulaC21H18O5
Molecular Weight350.36
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alpinumisoflavone-4′-methyl ether (CAS 27762-87-4): A Methylated Prenylated Isoflavone with Differentiated Bioactivity for Hypoxia-Targeted Research


Alpinumisoflavone-4′-methyl ether (4′-O-methylalpinumisoflavone, methylalpinumisoflavone) is a naturally occurring prenylated isoflavone isolated from Lonchocarpus glabrescens, Cudrania tricuspidata, and Millettia thonningii [1]. It is the 4′-O-methylated derivative of the parent isoflavone alpinumisoflavone. With a molecular formula of C21H18O5 and a molecular weight of 350.36 g/mol, this compound has been investigated for hypoxia-inducible factor-1 (HIF-1) inhibition, mitochondrial respiratory chain modulation, monoamine oxidase inhibition, and anti-inflammatory activity [2]. Its methyl substitution at the 4′ position distinguishes it from both the parent alpinumisoflavone and other dimethylated analogs, producing quantifiable differences in target potency and mechanistic breadth that are critical for scientific selection in oncology and neuroinflammation research programs.

HIF-1 signaling pathway inhibition studies
Mitochondrial respiratory chain bioenergetic research
MAO inhibition in neuroinflammation models

Why Alpinumisoflavone-4′-methyl ether Cannot Be Substituted by Alpinumisoflavone or Other In-Class Prenylated Isoflavones


Although alpinumisoflavone, 4′-O-methylalpinumisoflavone, and O,O-dimethylalpinumisoflavone share a common pyranoisoflavone core, methylation at the 4′ position produces a compound that is not functionally interchangeable with its closest analogs. Direct comparative studies reveal that 4′-O-methylation enhances HIF-1 inhibitory potency by approximately 8.3-fold relative to the parent alpinumisoflavone [1]. Furthermore, in mitochondrial respiration assays, 4′-O-methylalpinumisoflavone inhibits complexes I, II, and IV in both hepatic and cardiac tissues, whereas O,O-dimethylalpinumisoflavone is restricted to complex I inhibition in liver mitochondria [2]. These functional divergences mean that selecting the non-methylated parent or a different methylation pattern will yield quantitatively and mechanistically distinct experimental outcomes, making generic substitution a significant source of irreproducibility in hypoxia, mitochondrial, or neuroinflammation studies.

HIF-1 inhibition profile

Parent alpinumisoflavone may not replicate the reported HIF-1 inhibition level; 4′-O-methylation alters pathway suppression characteristics.

Mitochondrial targeting breadth

O,O-Dimethyl analog loses complex II/IV activity in liver mitochondria; tissue-specific inhibition profile may not transfer.

MAO selectivity spectrum

Gancaonin A shows selective MAO-B activity; 4′-methyl ether provides intermediate non-selective inhibition, shifting neuropharmacological readouts.

Quantitative Differentiation Evidence for Alpinumisoflavone-4′-methyl ether vs. Closest Analogs


8.3-Fold Greater HIF-1 Inhibitory Potency vs. Alpinumisoflavone in T47D Breast Tumor Cells

In a direct head-to-head comparison, 4′-O-methylalpinumisoflavone (compound 2) inhibited hypoxia-induced HIF-1 activation in human breast tumor T47D cells with an IC50 of 0.6 µM, whereas the parent compound alpinumisoflavone (compound 1) exhibited an IC50 of 5 µM [1]. This represents an 8.3-fold improvement in potency conferred solely by 4′-O-methylation. At HIF-1-inhibitory concentrations, compound 2 also suppressed hypoxic induction of HIF-1 target genes (CDKN1A, GLUT-1, VEGF), reduced tumor angiogenesis in vitro, and inhibited cell migration and chemotaxis [1].

HIF-1 IC₅₀ comparison
Head-to-head
Target: 0.6 µM vs. Parent: 5 µM
Supports HIF-1 pathway inhibition research; methylation enhances target engagement.
T47D cell model; compound-specific potency difference.
HIF-1 inhibition Tumor hypoxia Oncology

Broader Mitochondrial Respiratory Chain Inhibition vs. O,O-Dimethylalpinumisoflavone Across Tissue Types

In isolated rat liver mitochondria and permeabilized mouse heart fibers, 4′-O-methylalpinumisoflavone inhibited State 3 respiration supported by glutamate/malate (complex I), succinate (complex II), and ascorbate/TMPD (complex IV) in both tissue types. In contrast, O,O-dimethylalpinumisoflavone inhibited State 3 respiration supported by all three substrates in cardiac fibers but only complex I (glutamate/malate) in liver mitochondria [1]. Thus, 4′-O-methylalpinumisoflavone exhibits a broader and more consistent mitochondrial inhibition profile across tissues than the O,O-dimethyl analog.

Mitochondrial complex inhibition
Head-to-head
Inhibits complexes I, II, IV in liver & cardiac tissue
Supports multi-complex respiratory chain research; dimethyl analog loses activity in liver.
Rat liver mitochondria and mouse heart fibers.
Mitochondrial respiration Complex I/II/IV inhibition Bioenergetics

Monoamine Oxidase Inhibition: Intermediate Potency Between Gancaonin A and Alpinumisoflavone

In a comparative evaluation of three prenylated isoflavones isolated from Cudrania tricuspidata, 4′-O-methylalpinumisoflavone inhibited mouse brain monoamine oxidase (MAO) with an IC50 of 23.9 µM. This was slightly more potent than alpinumisoflavone (IC50 25.8 µM) but less potent than gancaonin A (IC50 19.4 µM), which also showed selective MAO-B inhibition (IC50 0.8 µM for MAO-B vs. >800 µM for MAO-A) [1]. The data position 4′-O-methylalpinumisoflavone as an intermediate-potency, non-selective MAO inhibitor within this structural class.

MAO inhibition IC₅₀
Method context
23.9 µM
Intermediate potency among tested prenylated isoflavones; non-selective MAO activity.
Mouse brain MAO assay; gancaonin A 19.4 µM, alpinumisoflavone 25.8 µM.
MAO inhibition Neuroprotection Neurodegenerative disease

Differential Brine Shrimp Toxicity Among Methylated Alpinumisoflavone Congeners

A comparative X-ray crystallography and toxicity study evaluated 4-O-methylalpinumisoflavone, O,O-dimethylalpinumisoflavone, and 5-O-methyl-4-O-(3-methylbut-2-en-1-yl)alpinumisoflavone for brine shrimp lethality [1]. While the publication abstract confirms that statistically different toxicities were observed among the three congeners and that these differences were tentatively correlated with molecular dipole moments, electrostatic potential features, and conformational differences, the specific LC50 values are not available in the publicly accessible abstract and would require retrieval of the full-text article for precise quantification [1].

Brine shrimp toxicity
Data to verify
Congener-specific toxicity differences reported
Toxicity profile may depend on methylation pattern; full-text LC₅₀ data required.
Abstract only; structural-electrostatic correlation reported.
Cytotoxicity Toxicity screening Structure-activity relationship

Mechanistic Differentiation: Dual Suppression of Mitochondrial Respiration and Protein Translation vs. Simple Mitochondrial Inhibitors

Mechanistic studies demonstrated that 4′-O-methylalpinumisoflavone inhibits HIF-1 activation through a unique dual mechanism: simultaneous suppression of mitochondrial respiration and disruption of protein translation in vitro [1]. This distinguishes it from rotenone (a simple mitochondrial complex I inhibitor, HIF-1 IC50 ~0.001 µM but acting solely via mitochondrial inhibition) and from the parent alpinumisoflavone, which lacks the translation disruption component [1]. The authors explicitly note that compound 2 represents the first small molecule shown to inhibit HIF-1 via this dual mechanism [1].

HIF-1 dual mechanism
Head-to-head
Dual: mitochondrial respiration + protein translation inhibition
Supports multi-target pathway research; rotenone lacks translation disruption.
First reported small molecule with this dual HIF-1 mechanism.
HIF-1 mechanism Protein translation inhibition Multi-target mechanism

High-Impact Application Scenarios for Alpinumisoflavone-4′-methyl ether Based on Comparative Evidence


Hypoxia-Targeted Oncology Drug Discovery Requiring Sub-Micromolar HIF-1 Pathway Suppression

In programs developing HIF-1 inhibitors for solid tumors, 4′-O-methylalpinumisoflavone provides an IC50 of 0.6 µM in T47D cells, an 8.3-fold potency advantage over alpinumisoflavone (IC50 5 µM) [1]. Its dual mechanism of mitochondrial respiration suppression and protein translation disruption further differentiates it from single-target mitochondrial inhibitors like rotenone [1]. This compound is appropriate for target validation studies where potent HIF-1 pathway inhibition with a defined dual mechanism is required, and where procurement of the specific methylated congener ensures experimental reproducibility relative to published data.

Mitochondrial Bioenergetics Research Requiring Consistent Multi-Complex Inhibition Across Tissue Models

For studies of mitochondrial respiratory chain function, 4′-O-methylalpinumisoflavone inhibits complexes I, II, and IV in both hepatic and cardiac tissue models, unlike O,O-dimethylalpinumisoflavone which loses complex II and IV activity in liver mitochondria [2]. Researchers conducting comparative bioenergetic profiling across tissues should procure this specific analog to ensure the broadest and most consistent respiratory inhibition phenotype, reducing tissue-specific variability in experimental outcomes.

Neuroinflammation and MAO-Related Neurodegenerative Disease Models

In neuroinflammation studies, 4′-O-methylalpinumisoflavone has demonstrated suppression of LPS-induced microglial activation via NF-κB and MAPK pathways [3], and exhibits MAO inhibitory activity (IC50 23.9 µM) that is distinct from the highly MAO-B-selective gancaonin A [4]. For experimental models of Parkinson's or Alzheimer's disease where both neuroinflammation and MAO activity are relevant endpoints, this compound offers a combined anti-inflammatory and moderate MAO inhibitory profile that is not replicated by either the parent alpinumisoflavone or the more selective gancaonin A.

Structure-Activity Relationship (SAR) Studies of Prenylated Isoflavone Methylation Patterns

For medicinal chemistry programs exploring the impact of O-methylation on pyranoisoflavone pharmacology, 4′-O-methylalpinumisoflavone serves as a critical comparator to the non-methylated parent (alpinumisoflavone), the O,O-dimethyl analog, and the 5-O-methyl-4-O-prenyl variant. The crystallographically characterized structure [5] and the availability of comparative HIF-1, MAO, mitochondrial, and toxicity data make this compound an essential reference standard for SAR libraries investigating methylation-dependent bioactivity.

Application
Selection Property
Validation Focus
Hypoxia signaling research
Methylation-dependent HIF-1 inhibition profile
HIF-1 target gene expression & angiogenesis readouts
Mitochondrial bioenergetic profiling
Tissue-concordant multi-complex respiratory chain inhibition
State 3 respiration analysis in hepatic & cardiac preparations
Neuroinflammation & MAO models
Combined NF-κB/MAPK and MAO activity
Microglial activation and MAO enzyme assays
Prenylated isoflavone SAR studies
Methylation-dependent crystallographic and bioactivity reference
Comparative HIF-1, MAO, and toxicity profiling
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